Ácido 4-(ciclohexilamino)-4-oxobutanoico

Descripción general

Descripción

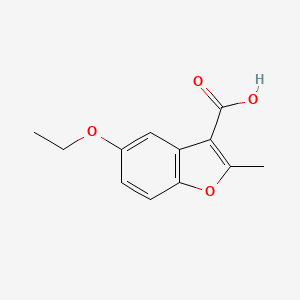

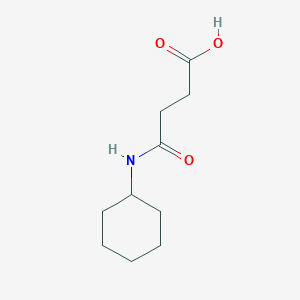

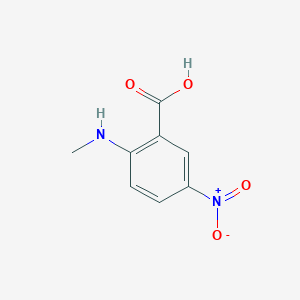

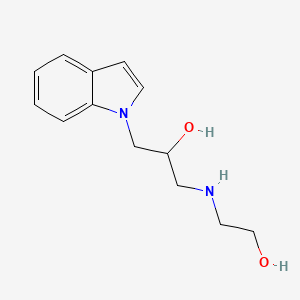

4-(Cyclohexylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Cyclohexylamino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohexylamino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Strecker Enantioselectivas

El compuesto se usa en reacciones de Strecker enantioselectivas, que son estrategias clave para la síntesis efectiva de α-amino nitrilos . Esta reacción representa una herramienta poderosa en la preparación de α-aminoácidos tanto biogénicos como no naturales, y plantillas estructurales relacionadas .

Síntesis de Derivados de α-Aminoácidos

La síntesis de Strecker, que utiliza ácido 4-(ciclohexilamino)-4-oxobutanoico, es una reacción multicomponente que permite un ensamblaje rápido, modular y orientado a la diversidad de derivados complejos de α-aminoácidos .

Química Prebiótica

La simplicidad del protocolo de reacción de Strecker y la probable disponibilidad de materiales de partida en condiciones prebióticas sugieren la participación de la síntesis de aminoácidos de Strecker dentro de las teorías del origen químico de la vida .

Generación de Diversidad Molecular

Los compuestos que contienen α-amino nitrilo, que pueden sintetizarse utilizando ácido 4-(ciclohexilamino)-4-oxobutanoico, tienen un profundo impacto en las ciencias bioquímicas debido a su capacidad única de generar diversidad molecular .

Preparación de Agentes Farmacéuticos Activos

El ácido trans 4-amino-ciclohexil acético y sus derivados, que pueden prepararse a partir de ácido 4-(ciclohexilamino)-4-oxobutanoico, son excelentes materiales de partida para la síntesis de agentes farmacéuticos activos .

Reacciones de Hidrogenación

El compuesto se usa en reacciones de hidrogenación, que son pasos clave en el proceso para la preparación de éster etílico de ácido trans 4-amino-ciclohexil acético HCl .

Direcciones Futuras

The future directions in the research and application of 4-(Cyclohexylamino)-4-oxobutanoic acid could involve the exploration of alternative components in the Ugi four-component reactions (Ugi-4CRs), particularly over the past ten years . The Suzuki–Miyaura (SM) coupling reaction also presents potential areas for future research .

Mecanismo De Acción

Target of Action

Similar compounds such as aminosalicylic acid and 4-amino hexanoic acid have been studied . Aminosalicylic acid, for instance, is known to inhibit folic acid synthesis, acting against Mycobacterium tuberculosis .

Mode of Action

For instance, aminosalicylic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .

Biochemical Pathways

It’s worth noting that amino acids, including those with similar structures, can be synthesized from glycolytic and citric acid cycle intermediates .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as hydroxycinnamic acids, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of 4-(Cyclohexylamino)-4-oxobutanoic acid.

Result of Action

The formation of oximes and hydrazones from aldehydes and ketones has been studied . This could potentially provide insight into the effects of 4-(Cyclohexylamino)-4-oxobutanoic acid.

Action Environment

The enantioselective strecker reaction, which involves similar compounds, has been studied under different conditions . This could provide some insight into how environmental factors might influence the action of 4-(Cyclohexylamino)-4-oxobutanoic acid.

Análisis Bioquímico

Biochemical Properties

4-(Cyclohexylamino)-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids. Additionally, 4-(Cyclohexylamino)-4-oxobutanoic acid can bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways .

Cellular Effects

The effects of 4-(Cyclohexylamino)-4-oxobutanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Furthermore, 4-(Cyclohexylamino)-4-oxobutanoic acid can alter the expression of genes related to metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Cyclohexylamino)-4-oxobutanoic acid exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects biochemical pathways. For instance, it has been shown to inhibit certain proteases, preventing the breakdown of specific proteins. Additionally, 4-(Cyclohexylamino)-4-oxobutanoic acid can interact with DNA, influencing gene expression by either promoting or repressing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Cyclohexylamino)-4-oxobutanoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term exposure to 4-(Cyclohexylamino)-4-oxobutanoic acid has been observed to cause alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(Cyclohexylamino)-4-oxobutanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

4-(Cyclohexylamino)-4-oxobutanoic acid is involved in various metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and energy production. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, it can influence the urea cycle by altering the activity of enzymes involved in the conversion of ammonia to urea .

Transport and Distribution

Within cells and tissues, 4-(Cyclohexylamino)-4-oxobutanoic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially transported to mitochondria, where it can influence energy production .

Subcellular Localization

The subcellular localization of 4-(Cyclohexylamino)-4-oxobutanoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can impact its effectiveness in modulating biochemical pathways .

Propiedades

IUPAC Name |

4-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFZDZLAUAIBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352638 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21451-32-1 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)